Guanidine acetate
Overview
Description
Synthesis Analysis
The synthesis of guanidine acetate and related derivatives often involves innovative approaches to address specific chemical, biochemical, and pharmacological properties. Recent advancements in the synthesis of guanidine-containing molecules highlight their importance in the design and development of novel drugs and other chemical agents. Mechanochemical synthesis, for example, has enabled the quantitative synthesis of guanidines without the use of bulk solvents, opening new synthetic opportunities and establishing "click-type" chemistry for these compounds (Štrukil, 2017).
Molecular Structure Analysis
The molecular structure of guanidine acetate is characterized by the presence of a guanidine group, which defines its chemical and physicochemical properties. This functionality is integral to many compounds of medical interest, and its inclusion in therapeutic agents is suitable for the treatment of a wide spectrum of diseases. The guanidine moiety is a highly basic group found in a variety of drugs and biologically active compounds, playing a pivotal role in their mechanism of action (Sa̧czewski & Balewski, 2009).
Chemical Reactions and Properties
Guanidine derivatives, including guanidine acetate, exhibit a range of chemical reactions and properties that make them of significant interest in synthetic and medicinal chemistry. Their functionality can be found in many natural products, pharmaceuticals, and cosmetic ingredients. The chemical reactivity and potential applications of guanidine derivatives span across neurodegenerative therapeutic options, anti-inflammatory agents, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents, highlighting the broad utility and potential of these compounds (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Physical Properties Analysis
The physical properties of guanidine acetate are closely linked to its molecular structure, which includes a strong basicity due to the guanidine group. This basic nature affects its solubility, stability, and interaction with other molecules, making it a key component in the development of compounds with desired biological activity. These properties are crucial for its application in various therapeutic areas and the synthesis of new materials with specific functionalities.
Chemical Properties Analysis
The chemical properties of guanidine acetate, such as its reactivity and interaction with other chemical entities, are foundational to its utility in creating new chemical entities with significant pharmacological activity. The ability of guanidine-containing compounds to act as organocatalysts and sensors, owing to their structural features, emphasizes their importance in pharmaceuticals and biologically active compounds. Their unique chemical properties facilitate the development of novel drugs and materials with broad-spectrum antibacterial and antifungal activities (Song et al., 2019).
Scientific Research Applications
-
Pharmaceuticals and Medicine
- Guanidine and its derivatives play a crucial role in the metabolism of living organisms .
- They are used as synthetic drugs and biocidal agents .
- For instance, guanidine is present in streptomycin and was recently developed for the treatment of influenza neuraminidase inhibitors-zanamivir, peramivir .
- Other examples of medically used guanidine derivatives include the histamine receptor antagonists cimetidine and famotidine, which are frequently used in the treatment of heartburn and peptic ulcers .
-
Chemistry
- Guanidine derivatives are important in the field of chemistry .
- They are used as catalysts and ligands .
- The guanidine derivative N - { [ (7- (4,5-dihydro-1 H -imidazol-2-yl)-2- ( p -tolyl)-6,7-dihydro-2 H -imidazo [2,1- c ] [1,2,4]triazol-3 (5 H )-ylidene)amino] (phenylamino)methylene}benzamide ( 3) has been obtained by the reaction of one measure of N - { [7- (4,5-dihydro-1 H -imidazol-2-yl)-2- ( p -tolyl)-6,7-dihydro-2 H -imidazo [2,1- c ] [1,2,4]triazol-3 (5 H )-ylidene]carbamothioyl}benzamide ( 2) with one measure of aniline in the presence of mercury (II) chloride and triethylamine in anhydrous dimethylformamide .
-
Food Industry
-
DNA Minor Groove Binders and Kinase Inhibitors
-
α2-Noradrenaline Receptors
-
Organometallic and Coordination Chemistry
-
Preparation of Acyclic Guanidines
- The preparation of acyclic guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine .
- Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .
- Alternatively, S-methylisothiourea has shown to be a very efficient guanidylating agent, and N, N’, N"-trisubstituted guanidines have also been used to install the guanidine functionality .
-
Preparation of Cyclic Guanidines
- Cyclic guanidines such as 2-aminoimidazolines (five-membered rings), 2-amino-1,4,5,6-tetrahydropyrimidines (six-membered rings) and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines (seven-membered rings) are present in many natural products and compounds of medicinal interest .
- An overview of the methods found in the literature for the preparation of these cyclic guanidines is presented .
-
Guanidines as DNA Minor Groove Binders, Kinase Inhibitors and α2-Noradrenaline Receptors Antagonists
Future Directions
properties
IUPAC Name |
acetic acid;guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.CH5N3/c1-2(3)4;2-1(3)4/h1H3,(H,3,4);(H5,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTIKTAIYCJTII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(=N)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060479 | |
Record name | Guanidine, monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine acetate | |
CAS RN |
593-87-3 | |
Record name | Guanidinium acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanidine, acetate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanidine, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Guanidine, monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanidinium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.